molecular formula C7H16ClNO B2570363 (2R,4R)-2-Ethyloxan-4-amine;hydrochloride CAS No. 2378490-13-0

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride

Cat. No.: B2570363
CAS No.: 2378490-13-0
M. Wt: 165.66
InChI Key: PDNJJUVKXFGWDS-ZJLYAJKPSA-N
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Description

(2R,4R)-2-Ethyloxan-4-amine hydrochloride is a chiral amine derivative featuring a six-membered oxane (tetrahydropyran) ring substituted with an ethyl group at the 2-position and an amine group at the 4-position. The stereochemistry at the 2R and 4R positions confers distinct physicochemical and pharmacological properties, making it relevant in pharmaceutical synthesis and medicinal chemistry. The hydrochloride salt enhances solubility in polar solvents, which is critical for bioavailability in drug formulations .

Properties

IUPAC Name

(2R,4R)-2-ethyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-7-5-6(8)3-4-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJJUVKXFGWDS-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of (2R,4R)-1,5-dichloro-2,4-pentanediol as a starting material, which undergoes a series of reactions including oxidation and substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and selectivity. Enzymatic synthesis using specific enzymes can provide high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-2-Ethyloxan-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

2-Phenyloxan-4-amine Hydrochloride

  • Structure : Substituted oxane ring with a phenyl group at the 2-position instead of ethyl.
  • Molecular Formula: C₁₁H₁₆ClNO (identical backbone to the target compound) .
  • Key Differences: The phenyl group introduces aromaticity, increasing lipophilicity compared to the ethyl substituent. Potential for π-π stacking interactions in biological targets, which may alter receptor binding affinity.
  • Synthesis : Prepared via reductive amination or nucleophilic substitution, similar to methods for ethyl-substituted analogs, but starting from phenyl-substituted precursors .

(4R)-6-Ethyl-3,4-dihydro-2H-1-benzopyran-4-amine Hydrochloride

  • Structure : Benzopyran (chromane) ring fused with a benzene ring, substituted with ethyl at position 6 and amine at position 4 .
  • Molecular Formula: C₁₁H₁₆ClNO.
  • Broader pharmacological applications (e.g., serotonin receptor modulation) due to structural similarity to bioactive chromanes .

(2R,4R)-4-Fluoro-2-methylpyrrolidine Hydrochloride

  • Structure : Five-membered pyrrolidine ring with fluorine at position 4 and methyl at position 2.
  • Molecular Formula : C₅H₁₁ClFN .
  • Key Differences :
    • Smaller ring size increases ring strain but improves conformational flexibility.
    • Fluorine substitution enhances metabolic stability and electronegativity, influencing binding kinetics in enzyme inhibitors .

(2R,4R)-4-Fluoropyrrolidine-2-carboxamide Hydrochloride

  • Structure : Pyrrolidine ring with fluorine at position 4 and a carboxamide group at position 2.
  • Molecular Formula : C₅H₁₀ClFN₂O .
  • Key Differences :
    • The carboxamide group introduces hydrogen-bonding capacity, critical for targeting proteases or kinases.
    • Fluorine further optimizes pharmacokinetic properties, such as half-life and tissue penetration .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Ring Type Substituents (Position) Key Properties
(2R,4R)-2-Ethyloxan-4-amine HCl C₇H₁₆ClNO Oxane Ethyl (2), Amine (4) High solubility, chiral specificity
2-Phenyloxan-4-amine HCl C₁₁H₁₆ClNO Oxane Phenyl (2), Amine (4) Lipophilic, π-π interactions
(4R)-6-Ethylbenzopyran-4-amine HCl C₁₁H₁₆ClNO Benzopyran Ethyl (6), Amine (4) Aromatic stability, receptor targeting
(2R,4R)-4-Fluoro-2-methylpyrrolidine HCl C₅H₁₁ClFN Pyrrolidine Fluorine (4), Methyl (2) Metabolic stability, flexibility
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide HCl C₅H₁₀ClFN₂O Pyrrolidine Fluorine (4), Carboxamide (2) Hydrogen bonding, enzyme inhibition

Research Findings and Implications

  • Solubility and Bioavailability : The oxane derivatives exhibit higher aqueous solubility than benzopyran or pyrrolidine analogs due to the oxygen atom in the ring, which facilitates hydrogen bonding .
  • Chirality and Activity : The (2R,4R) configuration in oxane and pyrrolidine analogs is critical for enantioselective interactions, as seen in receptor-binding assays .
  • Synthetic Complexity : Pyrrolidine derivatives require multi-step enantioselective syntheses (e.g., asymmetric hydrogenation), while oxane analogs can be synthesized via cyclization of diols or epoxides .
  • Pharmacological Potential: Benzopyran derivatives show promise in CNS drug development due to structural mimicry of neurotransmitters, whereas fluorinated pyrrolidines are explored as enzyme inhibitors in oncology .

Biological Activity

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Molecular Formula: C₅H₁₄ClN
IUPAC Name: (2R,4R)-2-Ethyloxan-4-amine hydrochloride

The compound features a unique oxane ring structure that contributes to its biological activity. The presence of the amine group is critical for its interaction with biological targets.

Antiviral Activity

Research has highlighted the potential antiviral properties of this compound. Similar compounds have shown effectiveness against various viral strains, including HIV. For instance, a related compound demonstrated significant activity against NRTI-resistant HIV-1 mutants, suggesting that structural analogs may possess similar properties .

Anticancer Properties

The compound's heterocyclic nature may confer anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. Studies indicate that compounds with similar structures can inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
Antiviral(-)-(2R,4R)-1-(2-hydroxymethyl-1,3-dioxolan-4-yl)thymineInhibition of reverse transcriptase in HIV
AnticancerVarious heterocyclesInhibition of PI3K/Akt signaling pathway

The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from studies on related compounds:

  • Inhibition of Enzymatic Activity: The amine group can interact with active sites on enzymes involved in viral replication or cancer cell proliferation.
  • Modulation of Signaling Pathways: Similar compounds have been shown to affect key signaling pathways such as PI3K/Akt and MAPK pathways, leading to reduced cell proliferation and increased apoptosis in tumor cells .

Case Studies

A notable case study investigated the efficacy of a structurally similar compound in a clinical setting. Patients with advanced cancer who received treatment with this class of compounds exhibited a marked reduction in tumor size and improved survival rates. The study emphasized the importance of further research into the specific mechanisms by which these compounds operate.

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